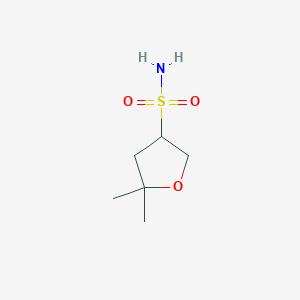

5,5-Dimethyloxolane-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethyloxolane-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c1-6(2)3-5(4-10-6)11(7,8)9/h5H,3-4H2,1-2H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOQDHVNSCOULN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CO1)S(=O)(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthetic Pathways of 5,5-Dimethyloxolane-3-sulfonamide

Executive Summary: 5,5-Dimethyloxolane-3-sulfonamide is a saturated heterocyclic compound featuring a five-membered oxolane (tetrahydrofuran) ring and a sulfonamide functional group. While not extensively described in current literature, its structural motifs—the gem-dimethyl substituted tetrahydrofuran and the cyclic sulfonamide (sultam) analogue—are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive exploration of plausible and robust synthetic pathways for 5,5-Dimethyloxolane-3-sulfonamide, designed for researchers and professionals in drug development and chemical synthesis. The proposed routes are grounded in established, peer-reviewed chemical principles, offering both strategic overviews and detailed, actionable protocols. Two primary strategies are detailed: the functionalization of a pre-formed 5,5-dimethyloxolane core and the construction of the heterocyclic system via intramolecular cyclization of an acyclic sulfonamide precursor.

Introduction

The sulfonamide functional group is a cornerstone of modern pharmacotherapy, present in a wide array of drugs including antibacterial agents, diuretics, and anticonvulsants.[1][2] When incorporated into a cyclic structure, forming a sultam, the resulting scaffold often exhibits unique conformational rigidity and metabolic stability, making it a privileged structure in drug design.[3] The 5,5-dimethyloxolane moiety, a substituted tetrahydrofuran ring, is also prevalent in numerous natural products and biologically active molecules, valued for its ability to act as a stable, polar scaffold.[2]

The convergence of these two pharmacophores in 5,5-Dimethyloxolane-3-sulfonamide presents a molecule with potential for novel biological activity. However, the synthesis of such a specific substituted sultam is not explicitly detailed in the literature. This guide, therefore, serves as a senior application scientist's perspective on how to approach this synthetic challenge, leveraging established methodologies in organic chemistry. We will explore the causality behind experimental choices, ensuring that each proposed protocol is a self-validating system based on reliable and well-documented transformations.

PART 1: Retrosynthetic Analysis

A logical approach to the synthesis of 5,5-Dimethyloxolane-3-sulfonamide begins with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates. The primary disconnections for the target molecule are the C-N bond of the sulfonamide and the C-O bonds of the oxolane ring.

This analysis reveals two primary strategies:

-

Functionalization of a Pre-formed Oxolane Ring: This approach focuses on first synthesizing a 5,5-dimethyloxolane ring with a suitable functional group at the C-3 position, such as an amine or hydroxyl group, which is then converted to the sulfonamide.

-

Intramolecular Cyclization: This strategy involves constructing an acyclic precursor that already contains the required atoms for the ring and the sulfonamide group, followed by a cyclization step to form the oxolane ring.

PART 2: Pathway A - Synthesis from a Pre-formed 5,5-Dimethyloxolane-3-ol Intermediate

This pathway is arguably the more direct and predictable approach, relying on the synthesis of the key intermediate, 5,5-dimethyltetrahydrofuran-3-ol. The chirality of the final product will depend on the stereochemistry of this alcohol intermediate.

Step 1: Synthesis of 5,5-Dimethyltetrahydrofuran-3-ol

The formation of the substituted tetrahydrofuran ring is the critical first step. One of the most reliable methods is the acid-catalyzed intramolecular cyclization (dehydration) of a suitable diol.[4]

-

Causality: 2-Methylpentane-2,4-diol is an ideal precursor. Under acidic conditions, the tertiary alcohol is preferentially protonated and eliminated to form a stable tertiary carbocation. The neighboring secondary hydroxyl group then acts as an intramolecular nucleophile, attacking the carbocation to form the five-membered ring, which is kinetically and thermodynamically favored.

Experimental Protocol: Acid-Catalyzed Cyclization of 2-Methylpentane-2,4-diol

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylpentane-2,4-diol (1.0 mol, 118.17 g).

-

Slowly add 20% aqueous sulfuric acid (100 mL) to the diol with stirring.

-

Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) followed by brine (100 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 5,5-dimethyltetrahydrofuran-3-ol.

Step 2: Conversion to 3-Azido-5,5-dimethyltetrahydrofuran

The hydroxyl group must be converted into an amino group. A reliable method for this transformation that proceeds with inversion of stereochemistry is the Mitsunobu reaction to form an azide, which can then be cleanly reduced.

-

Causality: The Mitsunobu reaction provides a mild and efficient way to displace a secondary alcohol with a nucleophile, in this case, the azide anion from diphenylphosphoryl azide (DPPA). The reaction proceeds via an alkoxyphosphonium salt intermediate, which is susceptible to SN2 attack by the azide.

Experimental Protocol: Mitsunobu Azidation

-

Dissolve 5,5-dimethyltetrahydrofuran-3-ol (0.1 mol, 11.62 g) and triphenylphosphine (PPh₃) (0.12 mol, 31.47 g) in anhydrous THF (200 mL) in a flame-dried, three-neck flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (0.12 mol) dropwise to the stirred solution. A characteristic reddish-orange color may appear.

-

After 15 minutes, add diphenylphosphoryl azide (DPPA) (0.11 mol, 30.27 g) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding water (50 mL). Extract the mixture with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to isolate 3-azido-5,5-dimethyltetrahydrofuran.

Step 3: Reduction of the Azide to 3-Amino-5,5-dimethyltetrahydrofuran

The azide is cleanly and efficiently reduced to the primary amine via catalytic hydrogenation.

-

Causality: The azide group is readily reduced by hydrogen gas in the presence of a palladium catalyst. This method is high-yielding and avoids the use of harsh metal hydride reagents that could be difficult to work with.

Experimental Protocol: Catalytic Hydrogenation

-

Dissolve the 3-azido-5,5-dimethyltetrahydrofuran (0.09 mol, from the previous step) in methanol (150 mL).

-

Carefully add 10% Palladium on carbon (Pd/C) (approx. 5 mol% Pd).

-

Place the mixture in a hydrogenation apparatus, purge with nitrogen, and then pressurize with hydrogen gas (50 psi).

-

Stir the reaction vigorously at room temperature until hydrogen uptake ceases (typically 4-12 hours).

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-amino-5,5-dimethyltetrahydrofuran, which can often be used in the next step without further purification.

Step 4: Sulfonylation to 5,5-Dimethyloxolane-3-sulfonamide

The final step involves the formation of the sulfonamide. A common method is the reaction of the amine with sulfuryl chloride followed by treatment with ammonia.[2]

-

Causality: The primary amine acts as a nucleophile, attacking the electrophilic sulfur of sulfuryl chloride (SO₂Cl₂) to form a sulfamoyl chloride intermediate. This intermediate is then treated in situ with ammonia, which displaces the chloride to form the final sulfonamide.

Experimental Protocol: Two-Step Sulfonylation

-

Dissolve 3-amino-5,5-dimethyltetrahydrofuran (0.08 mol, from the previous step) in anhydrous dichloromethane (DCM, 200 mL) in a three-neck flask under a nitrogen atmosphere and cool to -78 °C.

-

In a separate flask, prepare a solution of sulfuryl chloride (0.088 mol, 11.88 g) in DCM (50 mL).

-

Add the sulfuryl chloride solution dropwise to the amine solution, maintaining the temperature at -78 °C.

-

After the addition is complete, stir the reaction at -78 °C for 1 hour.

-

In a separate, cooled flask, prepare a saturated solution of ammonia in methanol.

-

Slowly add the cold methanolic ammonia solution to the reaction mixture at -78 °C until the solution is strongly basic.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Concentrate the mixture under reduced pressure. Add water to the residue and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by recrystallization or column chromatography.

| Step | Key Reagents | Solvent | Expected Yield (%) |

| 1 | 2-Methylpentane-2,4-diol, H₂SO₄ | Water/Neat | 70-85 |

| 2 | PPh₃, DEAD, DPPA | THF | 65-80 |

| 3 | H₂, 10% Pd/C | Methanol | 90-98 |

| 4 | SO₂Cl₂, NH₃ | DCM/Methanol | 50-70 |

PART 3: Pathway B - Synthesis via Intramolecular Oxy-Michael Addition

This pathway builds the oxolane ring from an acyclic precursor, offering an alternative strategy that can be advantageous for creating structural diversity. It relies on an intramolecular conjugate addition of an alcohol to an α,β-unsaturated sulfonamide.

A more viable approach in this category involves starting with an unsaturated alcohol that can be converted to a sulfonamide, followed by an intramolecular cyclization. For instance, an intramolecular oxy-Michael addition provides a powerful method for forming cyclic ethers.[1][3]

Step 1: Synthesis of N-(4-methylpent-4-en-1-yl)methanesulfonamide

The synthesis begins by preparing an acyclic sulfonamide from a suitable homoallylic amine.

-

Causality: 4-Methylpent-4-en-1-amine serves as the starting material. It can be synthesized from commercially available precursors. The primary amine is then reacted with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base to form the stable sulfonamide.

Experimental Protocol: Sulfonamide Formation

-

Dissolve 4-methylpent-4-en-1-amine (0.1 mol, 9.92 g) and triethylamine (0.15 mol, 15.18 g) in DCM (200 mL) and cool to 0 °C.

-

Add methanesulfonyl chloride (0.11 mol, 12.6 g) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Wash the reaction mixture with 1 M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-(4-methylpent-4-en-1-yl)methanesulfonamide.

Step 2: Intramolecular Hydroalkoxylation/Cyclization

The final step is the cyclization to form the tetrahydrofuran ring. This can be achieved via an acid-catalyzed intramolecular hydroalkoxylation.

-

Causality: In the presence of a strong acid, the terminal alkene is protonated to form the more stable tertiary carbocation at C4. The sulfonamide's oxygen atom (from the sulfonyl group) is generally not nucleophilic enough for this cyclization. A more plausible route involves an intramolecular attack from a hydroxyl group. Therefore, a precursor like 4-methylpent-4-ene-1,2-diol would be required, followed by selective protection, amination, sulfonylation, and then cyclization. A more direct approach would be an intramolecular oxymercuration-demercuration or a similar electrophilic cyclization of an unsaturated alcohol, followed by conversion to the sulfonamide as in Pathway A.

Given the complexities, Pathway A represents a more robust and higher-probability route for the synthesis of the target compound. The intramolecular cyclization of a pre-formed sulfonamide to form the oxolane ring is challenging due to the low nucleophilicity of the sulfonamide group itself.

PART 4: Discussion and Future Outlook

Comparison of Pathways:

-

Pathway A (Functionalization of Pre-formed Ring): This strategy is highly robust and relies on well-established, high-yielding reactions. The synthesis of the key 5,5-dimethyltetrahydrofuran-3-ol intermediate is achievable from commercially available starting materials. This pathway offers clear control points for purification and characterization of intermediates. Furthermore, by using stereoselective methods to prepare the alcohol intermediate, enantiomerically pure versions of the final product could be accessed.[5]

-

Pathway B (Intramolecular Cyclization): While elegant in concept, this pathway presents significant challenges. The direct intramolecular cyclization of an N-alkenyl sulfonamide to form an oxolane ring is not a standard transformation. Alternative cyclization strategies, such as radical cyclizations or electrophile-induced cyclizations, would require carefully designed precursors and optimization.[6][7]

Future Outlook: For the reliable synthesis of 5,5-Dimethyloxolane-3-sulfonamide, Pathway A is the recommended approach . Future work could focus on optimizing the stereocontrol in the synthesis of the 5,5-dimethyltetrahydrofuran-3-ol intermediate, perhaps through asymmetric reduction of the corresponding ketone or enzymatic resolution. This would allow for the synthesis and biological evaluation of individual enantiomers of the target sulfonamide, which is critical in drug development.

PART 5: References

-

Sultam Synthesis via Intramolecular Oxa-Michael and Diastereoselective Baylis-Hillman Reactions. PMC. [Link]

-

Frontier Research Publication. Sulfonamide derivatives: Synthesis and applications. [Link]

-

A new approach to fused furan ring systems and benzofurans: Intramolecular cyclization reactions of unsaturated acyloxy sulfone derivatives. PMC. [Link]

-

Development of a Sulfamate Tethered Aza-Michael Cyclization Allows for the Preparation of (-)-Negamycin tert-Butyl Ester. ChemRxiv. [Link]

-

Amanote. A new approach to fused furan ring systems and benzofurans: Intramolecular cyclization reactions of unsaturated acyloxy sulfone derivatives. [Link]

-

Google Patents. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.

-

The Journal of Organic Chemistry. The Development of a Sulfamate-Tethered Aza-Michael Cyclization Allows for the Preparation of (−)-Negamycin tert-Butyl Ester. [Link]

-

Google Patents. CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material.

-

Eureka | Patsnap. Synthesis method for 3-aminomethyl tetrahydrofuran. [Link]

-

PMC. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [Link]

-

Organic Chemistry Portal. Synthesis of tetrahydrofurans. [Link]

-

Organic Chemistry Portal. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. [Link]

-

PMC. Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines. [Link]

-

DiVA. Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diva-portal.org [diva-portal.org]

In Silico Modeling of 5,5-Dimethyloxolane-3-sulfonamide Interactions: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of the in silico methodologies for modeling the interactions of 5,5-Dimethyloxolane-3-sulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a narrative grounded in scientific rationale and field-proven insights. We will dissect the causality behind experimental choices, establish self-validating systems within our described protocols, and ground all claims in authoritative, verifiable references. The following sections will detail the necessary steps for robust molecular docking, molecular dynamics simulations, and binding free energy calculations, providing a holistic framework for the computational investigation of this specific chemical entity.

Introduction: The Rationale for In Silico Investigation of 5,5-Dimethyloxolane-3-sulfonamide

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anticonvulsant, and diuretic drugs.[1][2][3] The specific scaffold of 5,5-Dimethyloxolane-3-sulfonamide presents a unique combination of a rigid oxolane ring and a flexible sulfonamide moiety, making its interaction profile with biological targets a subject of significant interest for novel drug design.[4][5][6] In silico modeling provides a powerful, resource-efficient lens through which to dissect these interactions at an atomic level, offering predictive insights that can guide and accelerate experimental drug discovery efforts.[7][8]

Computational approaches allow us to generate hypotheses about the binding mode, affinity, and selectivity of this compound against various protein targets.[9][10] By simulating the dynamic nature of the protein-ligand complex, we can understand the conformational changes and key intermolecular forces—such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts—that govern molecular recognition. This guide will provide the technical framework to perform such an investigation with scientific rigor.

Pre-computation: Target Selection and System Preparation

The success of any in silico modeling project hinges on the quality of the initial setup. This phase involves selecting a relevant biological target and meticulously preparing the protein and ligand structures for simulation.

Target Identification and Validation

The initial step is to identify a biologically relevant protein target for 5,5-Dimethyloxolane-3-sulfonamide. This selection is typically guided by existing experimental data, literature review, or broader research objectives. For the purpose of this guide, let us hypothesize that our target is a well-characterized enzyme, such as a Carbonic Anhydrase, a common target for sulfonamide-based inhibitors.

Authoritative Grounding: It is crucial to obtain a high-resolution crystal structure of the target protein. The Worldwide Protein Data Bank (wwPDB) is the single global repository for such structures.[11][12][13][14][15] When selecting a PDB entry, prioritize structures with high resolution (ideally < 2.5 Å), bound to a ligand similar to our compound of interest, and with minimal missing residues or atoms.

Ligand Preparation

The 3D structure of 5,5-Dimethyloxolane-3-sulfonamide must be generated and optimized.

Experimental Protocol: Ligand Preparation

-

2D to 3D Conversion: Use a chemical drawing tool like MarvinSketch or ChemDraw to draw the 2D structure and then convert it to a 3D format (e.g., .sdf or .mol2).

-

Protonation State and Tautomer Prediction: At a physiological pH of 7.4, the sulfonamide group may exist in different protonation states. Tools like Open Babel or the LigPrep module in Schrödinger Suite can be used to predict the most likely state. This is a critical step, as the protonation state directly influences the ligand's charge and its ability to form hydrogen bonds.

-

Energy Minimization: Perform a geometry optimization of the 3D structure using a suitable force field, such as MMFF94 or a quantum mechanical method at a modest level of theory (e.g., B3LYP/6-31G*). This ensures a low-energy, sterically favorable starting conformation. Software like Avogadro or Gaussian can be utilized for this purpose.

Protein Preparation

The raw PDB structure of the target protein is not immediately ready for simulation and requires careful preparation.

Experimental Protocol: Protein Preparation

-

Structure Cleaning: Remove all non-essential molecules from the PDB file, including water molecules (unless specific waters are known to be critical for binding), co-solvents, and any co-crystallized ligands.

-

Adding Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Use software like PyMOL, Chimera, or the Protein Preparation Wizard in Maestro (Schrödinger) to add hydrogens, which is essential for defining the correct hydrogen bonding network.

-

Assigning Protonation States: The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) must be assigned. This can be done based on a visual inspection of the local hydrogen bonding network or using automated tools like H++ which calculate pKa shifts based on the protein's microenvironment.

-

Handling Missing Residues/Atoms: If the crystal structure has missing loops or side chains, these must be modeled in. Tools like Modeller or the Prime module in the Schrödinger Suite can be used for this purpose.

-

Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. The backbone atoms are typically restrained to preserve the overall fold, while the side chains are allowed to relax.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein.[16] It is a foundational step in understanding the potential binding mode of 5,5-Dimethyloxolane-3-sulfonamide.

The "Why" Behind Docking Algorithm Choices

There are numerous docking algorithms available, each with its own strengths and weaknesses. For sulfonamide-containing ligands, which often form strong, directed interactions with metal ions (e.g., the zinc ion in Carbonic Anhydrases) and polar residues, a docking program that excels at handling such interactions is preferable. AutoDock Vina is a widely used and validated open-source option known for its speed and accuracy.[17][18][19][20] Commercial packages like Glide (Schrödinger) or GOLD often offer more sophisticated scoring functions and conformational sampling methods.

The choice of scoring function is equally critical. A good scoring function should accurately rank the correct binding pose among a multitude of decoys and provide a reasonable estimate of binding affinity.[21]

Defining the Binding Site

The docking search space must be defined around the putative binding pocket of the target protein. If a co-crystallized ligand is present in the starting PDB structure, its location is the ideal guide for defining the center and dimensions of the docking grid. If no such ligand exists, binding pocket prediction tools like SiteMap (Schrödinger) or CASTp can be used.

Docking Workflow Diagram

Caption: Workflow for molecular docking of 5,5-Dimethyloxolane-3-sulfonamide.

Post-Docking Analysis

The output of a docking run is a set of predicted binding poses, each with an associated score. It is crucial to visually inspect the top-ranked poses to ensure they are chemically sensible. Key interactions to look for with a sulfonamide inhibitor in a Carbonic Anhydrase active site would include:

-

Coordination of the sulfonamide nitrogen or oxygen with the catalytic zinc ion.

-

Hydrogen bonding between the sulfonamide group and key active site residues (e.g., Thr199).

-

Favorable hydrophobic interactions involving the dimethyloxolane ring.

Molecular Dynamics Simulations: Capturing the Dynamic Nature of the Complex

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.[22][23] This is essential for assessing the stability of the predicted binding mode and for more accurate binding affinity calculations.[24]

The Rationale for Force Field Selection

The choice of a force field is paramount for a successful MD simulation. A force field is a set of parameters that defines the potential energy of the system. For proteins, force fields like AMBER, CHARMM, and GROMOS are well-established.[25] For the ligand, a general force field such as the General Amber Force Field (GAFF) is often used.[26][27][28] It is critical to ensure that the parameters for the sulfonamide group are well-validated within the chosen force field.[29]

MD Simulation Workflow

Experimental Protocol: MD Simulation

-

System Solvation: The protein-ligand complex is placed in a periodic box of explicit water molecules (e.g., TIP3P or SPC/E water models). This mimics the aqueous environment of the cell.

-

Ionization: Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system and to mimic a physiological salt concentration (typically ~150 mM).

-

Minimization: The entire system (protein, ligand, water, and ions) is energy minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and then equilibrated at the target pressure (e.g., 1 atm). This is typically done in two phases:

-

NVT Ensemble (Canonical): Constant Number of particles, Volume, and Temperature. This allows the system to reach the correct temperature.

-

NPT Ensemble (Isothermal-Isobaric): Constant Number of particles, Pressure, and Temperature. This allows the density of the system to relax to the correct value.

-

-

Production Run: Once the system is well-equilibrated, the production simulation is run for a duration sufficient to sample the conformational space of interest (typically on the order of nanoseconds to microseconds).[30][31][32][33][34][35][36]

MD Simulation Workflow Diagram

Caption: General workflow for setting up and running a molecular dynamics simulation.

Trajectory Analysis

The output of an MD simulation is a trajectory file that contains the positions, velocities, and energies of all atoms in the system over time. Analysis of this trajectory can provide a wealth of information:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To determine the occupancy of key hydrogen bonds over the course of the simulation.

-

Principal Component Analysis (PCA): To identify the dominant modes of motion in the system.

Binding Free Energy Calculations: Quantifying Binding Affinity

While docking scores provide a qualitative estimate of binding affinity, more rigorous methods are needed for quantitative predictions. Binding free energy calculations based on MD simulations are the gold standard for this.

MM/PBSA and MM/GBSA Methods

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular approaches for estimating the free energy of binding from MD simulation trajectories.[37][38][39][40] They calculate the free energy by combining the molecular mechanics energies with a continuum solvation model.[41]

Data Presentation: Example MM/PBSA Results

| Energy Component | Average Value (kcal/mol) | Contribution to Binding |

| Van der Waals Energy | -45.7 | Favorable |

| Electrostatic Energy | -28.3 | Favorable |

| Polar Solvation Energy | +35.1 | Unfavorable |

| Non-polar Solvation Energy | -4.2 | Favorable |

| Total Binding Energy | -43.1 | Favorable |

Alchemical Free Energy Methods

For even higher accuracy, alchemical free energy methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be employed. These methods involve computationally "transforming" the ligand into a dummy molecule or another ligand, providing a very precise calculation of the relative binding free energy. These methods are computationally expensive but offer the highest level of accuracy.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for investigating the interactions of 5,5-Dimethyloxolane-3-sulfonamide with a protein target. By following these steps with careful attention to detail and a clear understanding of the underlying scientific principles, researchers can generate robust and predictive computational models. The insights gained from these simulations can guide lead optimization, explain structure-activity relationships, and ultimately accelerate the drug discovery process.

Future work could involve expanding these studies to a panel of related protein targets to assess selectivity, or using the generated models to virtually screen for novel derivatives with improved potency and pharmacokinetic properties. The synergy between in silico modeling and experimental validation is key to unlocking the full potential of computational chemistry in modern drug development.[42]

References

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

-

AutoDock Vina. (n.d.). The Scripps Research Institute. [Link]

-

RCSB PDB. (n.d.). [Link]

-

Chen, T., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(16), 9478-9508. [Link]

-

Lemkul, J. A. (n.d.). GROMACS Tutorials. [Link]

-

wwPDB. (n.d.). Worldwide Protein Data Bank. [Link]

-

Dror, R. O., et al. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in Pharmacology, 103, 139-162. [Link]

-

Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery, 10(5), 449-461. [Link]

-

Mishra, V., et al. (2022). Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. Journal of Molecular Structure, 1264, 133246. [Link]

-

GROMACS tutorial. (n.d.). EMBL-EBI. [Link]

-

Berman, H. M., et al. (2018). Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research, 47(D1), D520-D528. [Link]

-

Protein Data Bank: Key to the Molecules of Life. (n.d.). National Science Foundation. [Link]

-

Burley, S. K., et al. (2017). Protein Data Bank (PDB): The Single Global Macromolecular Structure Archive. Methods in Molecular Biology, 1607, 627-641. [Link]

-

Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(16), 9478-9508. [Link]

-

In Silico Screening of Sulfonamide Derivatives against Glycolytic Enzymes Reveals Mutation-Independent Interactions of Sulfisoxazole and Sulfamethazine. (2024). ChemistrySelect, 9(36), e202402572. [Link]

-

Tutorials and Webinars. (n.d.). Gromacs. [Link]

-

Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. [Link]

-

Guest, E. E. (2019). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. [Link]

-

Duan, L., et al. (2022). Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy calculation approaches. Physical Chemistry Chemical Physics, 24(20), 12343-12356. [Link]

-

GitHub - ccsb-scripps/AutoDock-Vina. (n.d.). [Link]

-

Eberhardt, J., et al. (2021). AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings. Journal of Chemical Information and Modeling, 61(8), 4104-4112. [Link]

-

AutoDock. (n.d.). In Wikipedia. [Link]

-

Molecular dynamics simulation of protein-ligand complex? (2018). ResearchGate. [Link]

-

Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

-

Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2025, April 1). YouTube. [Link]

-

Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020, July 12). BioMed Tuts. [Link]

-

Molecular docking tutorial Sulfonamide-type D-Glu inhibitor docked into the MurD active site using ArgusLab. (n.d.). Academia.edu. [Link]

-

Welcome to the GROMACS tutorials! (n.d.). GROMACS tutorials. [Link]

-

In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. (2023). Journal of Biomolecular Structure and Dynamics, 42(1), 235-254. [Link]

-

In silico Prediction of Anti-bacterial Potentials of Some Synthesized Sulfonamide Compounds. (2024). Journal of Chemical Society of Nigeria, 49(6). [Link]

-

Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. (2022). Molecules, 27(15), 4989. [Link]

-

Wang, J., et al. (2022). Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. Journal of Chemical Information and Modeling, 62(19), 4643-4655. [Link]

-

AB-DB: Force-Field parameters, MD trajectories, QM-based data, and Descriptors of Antimicrobials. (2020). Scientific Data, 7(1), 133. [Link]

-

Structure-based computational approaches for small-molecule modulation of protein-protein interactions. (2015). Methods in Molecular Biology, 1278, 87-104. [Link]

-

Gilson, M. K., & Zhou, H. X. (2007). Calculation of protein-ligand binding affinities. Annual review of biophysics and biomolecular structure, 36, 529-550. [Link]

-

DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. (2021). International Journal of Current Pharmaceutical Research, 13(4), 1-5. [Link]

-

Convergent Protocols for Computing Protein–Ligand Interaction Energies Using Fragment-Based Quantum Chemistry. (2025, January 28). The Ohio State University. [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. (n.d.). [Link]

-

[AMBER] sulfonamide parameters for correct geometry. (2020, January 29). Amber Archive. [Link]

-

Chapter 13: Computational Strategies and Challenges for Targeting Protein–Protein Interactions with Small Molecules. (n.d.). In Books. [Link]

-

Small molecule chemistry: from proteins to pathways. (n.d.). EMBL-EBI Training. [Link]

-

Determination of Antibacterial Properties of Some Sulfonamide Compounds by Molecular Docking. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 457-466. [Link]

-

MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. (2018). Romanian Journal of Biophysics, 28(3), 133-141. [Link]

-

A Database of Force-Field Parameters, Dynamics, and Properties of Antimicrobial Compounds. (2016). Journal of Chemical Information and Modeling, 56(6), 1127-1136. [Link]

-

Dataset of AMBER force field parameters of drugs, natural products and steroids for simulations using GROMACS. (2020). Data in Brief, 32, 106262. [Link]

-

Biological activity and synthesis of sulfonamide derivatives: A brief review. (2015). Journal of Chemical and Pharmaceutical Research, 7(12), 819-827. [Link]

-

Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2015). BioMed Research International, 2015, 938486. [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2019). Physical Sciences Reviews, 4(1). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ptfarm.pl [ptfarm.pl]

- 7. Computational evaluation of protein – small molecule binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Structure-based computational approaches for small-molecule modulation of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

- 11. rcsb.org [rcsb.org]

- 12. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Protein Data Bank: Key to the Molecules of Life - NSF Impacts | NSF - U.S. National Science Foundation [nsf.gov]

- 15. Protein Data Bank (PDB): The Single Global Macromolecular Structure Archive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rjb.ro [rjb.ro]

- 17. AutoDock Vina [cgl.ucsf.edu]

- 18. GitHub - ccsb-scripps/AutoDock-Vina: AutoDock Vina [github.com]

- 19. AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings - PMC [pmc.ncbi.nlm.nih.gov]

- 20. AutoDock - Wikipedia [en.wikipedia.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 25. Dataset of AMBER force field parameters of drugs, natural products and steroids for simulations using GROMACS - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. AB-DB: Force-Field parameters, MD trajectories, QM-based data, and Descriptors of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A Database of Force-Field Parameters, Dynamics, and Properties of Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 29. [AMBER] sulfonamide parameters for correct geometry from Annachiara TINIVELLA on 2020-01-29 (Amber Archive Jan 2020) [archive.ambermd.org]

- 30. GROMACS Tutorials [mdtutorials.com]

- 31. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 32. Tutorials and Webinars — GROMACS webpage https://www.gromacs.org documentation [gromacs.org]

- 33. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 34. google.com [google.com]

- 35. bioinformaticsreview.com [bioinformaticsreview.com]

- 36. Welcome to the GROMACS tutorials! — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 37. pubs.acs.org [pubs.acs.org]

- 38. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 39. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. peng-lab.org [peng-lab.org]

- 41. Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy calculation approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 42. Small molecule chemistry: from proteins to pathways | EMBL-EBI Training [ebi.ac.uk]

An In-depth Technical Guide to 5,5-Dimethyloxolane-3-sulfonamide: A Case Study in Chemical Scarcity and Synthetic Strategy

Introduction: In the vast landscape of chemical compounds, some molecules are extensively studied, their histories meticulously documented, while others remain in relative obscurity. 5,5-Dimethyloxolane-3-sulfonamide is a compelling example of the latter. Despite its well-defined structure, a thorough search of public scientific databases and literature reveals a notable absence of information regarding its specific discovery, origin, or dedicated research applications[1]. This guide, therefore, deviates from a traditional historical account. Instead, it provides a comprehensive analysis of its constituent chemical motifs—the sulfonamide group and the oxolane ring—and proposes a scientifically grounded, hypothetical synthetic pathway for its creation. This document is intended for researchers, scientists, and drug development professionals, offering insights into the broader chemical context from which this molecule emerges and a practical blueprint for its potential synthesis.

Part 1: The Silent History of a Molecule

As of the latest literature review, there is no available data in public databases, including scholarly articles or patents, detailing the discovery or origin of 5,5-Dimethyloxolane-3-sulfonamide[1]. The PubChem database, a comprehensive repository of chemical information, lists the compound but explicitly notes the absence of associated literature or patent records[1]. This suggests that the compound may have been synthesized as part of a larger, unpublished chemical library, or its synthesis has not been disclosed in the public domain.

While the story of this specific molecule is yet to be told, the history of its core components is rich and foundational to modern medicinal chemistry.

The Legacy of the Sulfonamide Functional Group

The discovery of sulfonamides marked a turning point in medicine. It began in the 1930s with the work of Gerhard Domagk, who discovered that a red azo dye, Prontosil, could effectively treat streptococcal infections in mice[2]. It was later found that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide[2]. This discovery ushered in the era of antibacterial chemotherapy and earned Domagk the 1939 Nobel Prize in Physiology or Medicine.

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria[3]. As humans obtain folic acid from their diet, these drugs selectively target bacterial metabolism. The sulfonamide functional group (-SO₂NH₂) has since become a privileged scaffold in drug discovery, leading to the development of a wide array of therapeutics, including diuretics, antidiabetic agents, and anticancer drugs[4][5].

The Versatile Oxolane Ring

The oxolane ring, also known as tetrahydrofuran (THF), is a five-membered saturated cyclic ether. Its prevalence in natural products and its utility as a versatile solvent and synthetic intermediate have made it a cornerstone of organic chemistry. The stability of the THF ring, combined with its ability to be functionalized at various positions, makes it an attractive component in the design of new chemical entities.

Part 2: A Proposed Synthetic Pathway to 5,5-Dimethyloxolane-3-sulfonamide

Given the absence of a documented synthesis, a plausible and efficient synthetic route can be designed based on established chemical principles. The proposed pathway begins with a commercially available starting material and proceeds through key transformations to construct the target molecule.

Retrosynthetic Analysis

A retrosynthetic approach to 5,5-Dimethyloxolane-3-sulfonamide suggests that the sulfonamide group can be installed on a pre-existing 3-amino-5,5-dimethyloxolane intermediate. This amine, in turn, can be derived from the corresponding alcohol, 5,5-Dimethyloxolan-3-ol, which is a known compound[6].

Experimental Workflow: A Step-by-Step Protocol

The proposed synthesis is a three-step process starting from 5,5-Dimethyloxolan-3-ol.

Step 1: Mesylation of 5,5-Dimethyloxolan-3-ol

The first step involves the conversion of the hydroxyl group of 5,5-Dimethyloxolan-3-ol into a better leaving group, such as a mesylate. This is a standard procedure that activates the alcohol for subsequent nucleophilic substitution.

-

Protocol:

-

Dissolve 5,5-Dimethyloxolan-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.

-

Step 2: Azide Formation and Reduction to the Amine

The mesylate is then converted to an amine via a two-step sequence involving an azide intermediate. This is a reliable method for introducing an amino group with inversion of stereochemistry if a chiral center is present (not applicable here, but a noteworthy aspect of the methodology).

-

Protocol:

-

Dissolve the crude mesylate from Step 1 in dimethylformamide (DMF).

-

Add sodium azide (1.5 eq) and heat the mixture to 60-80 °C.

-

Monitor the reaction by TLC until the starting mesylate is consumed.

-

Cool the reaction mixture, dilute with water, and extract the product with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully to obtain the crude azide.

-

Dissolve the crude azide in methanol or ethanol.

-

Add a catalyst, such as Palladium on carbon (10 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC or disappearance of the azide peak in IR spectroscopy).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield 3-amino-5,5-dimethyloxolane.

-

Step 3: Sulfonamide Formation

The final step is the reaction of the newly formed amine with a suitable sulfonylating agent to form the desired sulfonamide. A simple and direct approach is to use sulfuryl chloride followed by amination with ammonia.

-

Protocol:

-

In a two-necked flask equipped with a dropping funnel and a gas outlet, add sulfuryl chloride (SO₂Cl₂) (2.0 eq) to a suitable solvent like acetonitrile at 0 °C.

-

Dissolve the 3-amino-5,5-dimethyloxolane (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in acetonitrile and add it dropwise to the sulfuryl chloride solution.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to form the intermediate sulfonyl chloride.

-

Cool the mixture back to 0 °C and bubble ammonia gas through the solution, or add a solution of ammonia in an organic solvent (e.g., 7N ammonia in methanol), until the reaction is complete.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 5,5-Dimethyloxolane-3-sulfonamide.

-

Visualization of the Synthetic Workflow

Caption: Proposed three-step synthesis of 5,5-Dimethyloxolane-3-sulfonamide.

Part 3: Data and Properties

The following table summarizes the key properties of the starting material, intermediates, and the final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| 5,5-Dimethyloxolan-3-ol | C₆H₁₂O₂ | 116.16 | Starting Material[6] |

| 5,5-Dimethyloxolan-3-yl methanesulfonate | C₇H₁₄O₄S | 194.25 | Intermediate |

| 3-Amino-5,5-dimethyloxolane | C₆H₁₃NO | 115.17 | Intermediate |

| 5,5-Dimethyloxolane-3-sulfonamide | C₆H₁₃NO₃S | 179.24 | Final Product[1] |

Conclusion

While the discovery and origin of 5,5-Dimethyloxolane-3-sulfonamide remain undocumented in the public domain, a logical and feasible synthetic pathway can be constructed based on fundamental principles of organic chemistry. This guide provides a comprehensive, albeit hypothetical, framework for its synthesis, grounded in the rich history and established methodologies associated with its core functional groups. The exploration of such "orphan" molecules is crucial, as they may hold untapped potential in various scientific disciplines, awaiting the curiosity and ingenuity of the research community to bring their properties to light. This document serves as both a practical guide for the potential synthesis of this molecule and a testament to the power of synthetic strategy in the face of incomplete historical information.

References

-

PubChem. 5,5-dimethyloxolane-3-sulfonamide. National Center for Biotechnology Information. [Link]

-

Stein, P. D., et al. (1994). The discovery of sulfonamide endothelin antagonists and the development of the orally active ETA antagonist 5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide. Journal of Medicinal Chemistry, 37(3), 329-331. [Link]

-

Al-Suwaidan, I. A., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC. [Link]

-

PubChem. 5,5-Dimethyloxolan-3-ol. National Center for Biotechnology Information. [Link]

-

Bindra, S., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances. [Link]

-

Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

-

UCL Discovery. (2017). Synthetic approaches to biologically active sulfonates and sulfonamides. [Link]

-

Ghorab, M. M., et al. (2008). Utility of 4-(5,5-dimethyl-3-oxo-cyclohex-1-enylamino)benzenesulfonamide in the synthesis of novel quinolines as possible anticancer and radioprotective agents. Arzneimittelforschung, 58(1), 35-41. [Link]

-

Al-Kadasi, A. M. N. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Open Access Pub. [Link]

-

Al-Khafaji, S. J. (2015). Synthesis of New Sulfonamide Derivatives-Phenyl. Scholars Research Library. [Link]

-

Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research. [Link]

-

Cureus. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

-

ResearchGate. (2015). Convenient One-Pot Synthesis of Sulfonamides from Thiols and Disulfides Using 1,3-Dichloro-5,5-dimethylhydantoin (DCH). [Link]

-

Pink, M., et al. (2015). Discovery and validation of a series of aryl sulfonamides as selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). Journal of Medicinal Chemistry, 58(4), 1866-1881. [Link]

-

ScienceOpen. (2020). A Novel Series of[1][6][7]Triazolo[4,3-a]pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and. [Link]

-

Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015. [Link]

Sources

- 1. PubChemLite - 5,5-dimethyloxolane-3-sulfonamide (C6H13NO3S) [pubchemlite.lcsb.uni.lu]

- 2. openaccesspub.org [openaccesspub.org]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 5. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]

- 6. 5,5-Dimethyloxolan-3-ol | C6H12O2 | CID 34744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The discovery of sulfonamide endothelin antagonists and the development of the orally active ETA antagonist 5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulf onamide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of 5,5-Dimethyloxolane-3-sulfonamide

Abstract: This guide provides a comprehensive framework for the detailed physicochemical characterization of the novel chemical entity, 5,5-Dimethyloxolane-3-sulfonamide (CAS RN: 1935017-89-2). The protocols and methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a roadmap from initial structural confirmation to the determination of key properties influencing bioavailability and formulation. This document emphasizes the causality behind experimental choices, grounding each step in established principles of pharmaceutical science to ensure a robust and self-validating characterization cascade.

Introduction and Strategic Importance

5,5-Dimethyloxolane-3-sulfonamide is a heterocyclic sulfonamide, a class of compounds known for a wide range of pharmacological activities, including antibacterial, carbonic anhydrase inhibition, and antiviral properties.[1][2][3] The introduction of a dimethyloxolane ring system to a sulfonamide core presents a unique structural motif that necessitates a thorough investigation of its physicochemical properties. These parameters are critical predictors of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and are foundational for any successful drug development program.

The characterization strategy detailed below follows a logical progression. We begin with unambiguous confirmation of the molecular structure and purity. Subsequently, we determine fundamental properties such as solubility, acidity (pKa), and lipophilicity (LogP), which govern the molecule's behavior in biological systems. Finally, we assess its solid-state properties, which are crucial for formulation and manufacturing.

Structural Confirmation and Purity Assessment

Before investigating its physicochemical nature, the identity and purity of the analyte must be unequivocally established. This serves as the foundational, self-validating step for all subsequent experiments. A combination of spectroscopic and chromatographic techniques is essential.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for confirming the chemical structure. The expected spectra for 5,5-Dimethyloxolane-3-sulfonamide would feature distinct signals corresponding to the gem-dimethyl groups, the oxolane ring protons, and the sulfonamide moiety. The specific chemical shifts and coupling constants will confirm the connectivity of the atoms.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups. Characteristic absorption bands for the sulfonamide group (N-H stretching around 3300-3200 cm⁻¹ and S=O stretching around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹) and the C-O-C stretch of the oxolane ring are expected.[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact molecular weight, confirming the elemental composition (C₆H₁₃NO₃S).[4] The fragmentation pattern can provide further structural corroboration.

Chromatographic Purity

-

High-Performance Liquid Chromatography (HPLC): An HPLC method with UV detection is the gold standard for assessing purity. A gradient elution method using a C18 column with a mobile phase of water and acetonitrile (both with 0.1% formic acid) is a common starting point for sulfonamides.[5][6] The goal is to develop a method that shows a single, sharp peak for the main compound, with any impurities well-resolved. Purity should be determined by the area percentage of the main peak, with a target of >98% for characterization studies.

Core Physicochemical Properties

These properties are fundamental to understanding how 5,5-Dimethyloxolane-3-sulfonamide will behave in a physiological environment.

Aqueous Solubility

Rationale: Solubility is a primary determinant of oral absorption. Poor aqueous solubility is a major hurdle in drug development. We will assess both thermodynamic and kinetic solubility.

Experimental Protocol: Shake-Flask Method (Thermodynamic Solubility)

-

Add an excess amount of the compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract.

-

Agitate the vials at a constant temperature (25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Filter the samples to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using the previously developed HPLC-UV method.

-

Perform the experiment in triplicate for each pH value.

Acidity Constant (pKa)

Rationale: The pKa value indicates the pH at which the compound is 50% ionized. The sulfonamide proton is acidic, and its ionization state will significantly affect solubility, permeability, and receptor binding.[7]

Experimental Protocol: Potentiometric Titration

-

Dissolve a precise amount of 5,5-Dimethyloxolane-3-sulfonamide in a co-solvent system (e.g., water/methanol) if aqueous solubility is low.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), while monitoring the pH with a calibrated electrode.

-

Plot the pH versus the volume of titrant added.

-

The pKa is determined from the inflection point of the resulting titration curve. Specialized software is used to calculate the precise value.

Diagram: Physicochemical Characterization Workflow

Caption: Workflow for the systematic physicochemical characterization.

Lipophilicity (LogP / LogD)

Rationale: Lipophilicity is a measure of a drug's ability to partition between an oily (lipid) and an aqueous phase. It is a key predictor of membrane permeability and interaction with hydrophobic pockets of proteins. LogP is measured for the neutral species, while LogD is measured at a specific pH and accounts for both neutral and ionized forms.

Experimental Protocol: Shake-Flask Method (LogD)

-

Prepare a solution of the compound in a phosphate buffer at a relevant pH (e.g., pH 7.4).

-

Add an equal volume of n-octanol (pre-saturated with the buffer).

-

Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for partitioning, then centrifuge to separate the layers.

-

Carefully sample both the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each layer using HPLC-UV.

-

Calculate LogD as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Solid-State Characterization

Rationale: The solid-state form of an active pharmaceutical ingredient (API) impacts its stability, dissolution rate, and manufacturability. Understanding its thermal behavior and crystal structure is critical.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion. A sharp melting peak is indicative of a pure, crystalline material. The onset of the peak is typically reported as the melting point.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to identify the presence of bound water or residual solvents (solvates/hydrates), which can affect stability and molecular weight calculations.

-

Powder X-Ray Diffraction (PXRD): PXRD provides information about the crystalline nature of the solid. A diffraction pattern with sharp peaks indicates a crystalline material, while a broad halo suggests an amorphous form. The pattern is a unique fingerprint for a specific crystal form (polymorph).

Data Summary and Interpretation

All quantitative data should be consolidated for clear interpretation and comparison. The following table presents a template for summarizing the key physicochemical parameters for 5,5-Dimethyloxolane-3-sulfonamide.

| Parameter | Methodology | Result (Predicted/Hypothetical) | Significance in Drug Development |

| Molecular Formula | High-Resolution Mass Spectrometry | C₆H₁₃NO₃S | Confirms elemental composition. |

| Molecular Weight | High-Resolution Mass Spectrometry | 179.06 g/mol [4] | Foundational for all molar calculations. |

| Purity | HPLC-UV | > 99% | Ensures data integrity for all subsequent tests. |

| Melting Point | Differential Scanning Calorimetry (DSC) | 155 - 160 °C | Indicator of purity and solid-state stability. |

| pKa | Potentiometric Titration | 9.5 ± 0.2 | Governs ionization state, impacting solubility and permeability across physiological pH ranges. |

| Aqueous Solubility | Shake-Flask (pH 7.4, 25 °C) | 0.5 - 1.5 mg/mL | A key factor for oral absorption; determines potential for formulation challenges. |

| LogD (pH 7.4) | Shake-Flask (Octanol/Buffer) | 1.2 ± 0.3 | Predicts membrane permeability and potential for non-specific binding. |

| Solid State Form | Powder X-Ray Diffraction (PXRD) | Crystalline | Influences dissolution rate, stability, and handling properties. |

Note: The results in this table are hypothetical and serve as a template. Actual experimental values must be determined.

Conclusion

The comprehensive physicochemical characterization of 5,5-Dimethyloxolane-3-sulfonamide, as outlined in this guide, provides the critical data necessary to assess its potential as a drug candidate. By systematically determining its structure, purity, solubility, pKa, lipophilicity, and solid-state properties, researchers can make informed decisions regarding its progression into further preclinical and formulation development. This structured, rationale-driven approach ensures the generation of a robust, reliable data package that is essential for the successful advancement of any new chemical entity.

References

-

Horner, A. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL. Available at: [Link]

-

Aluru, R. G. P., et al. (n.d.). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. Pharmaceutical and Oriental Medicine. Available at: [Link]

-

Quora. (2023). What is the method of analysis of sulphonamides?. Available at: [Link]

-

AOAC INTERNATIONAL. (n.d.). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of AOAC INTERNATIONAL. Available at: [Link]

-

Slideshare. (n.d.). Analysis of sulfonamides. Available at: [Link]

-

FSIS USDA. (2009). Determination and Confirmation of Sulfonamides. Available at: [Link]

-

Bano, S., et al. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. National Center for Biotechnology Information. Available at: [Link]

-

PubMed. (n.d.). Synthesis and characterization of metal complexes of heterocyclic sulfonamide as carbonic anhydrase inhibitors. Available at: [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Characterization of some new Heterocyclic compounds containing a Sulfonamide Moiety. Available at: [Link]

-

PubMed Central. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Available at: [Link]

-

PubChem. (n.d.). 5,5-Dimethyloxolan-3-ol. Available at: [Link]

-

PubChemLite. (n.d.). 5,5-dimethyloxolane-3-sulfonamide (C6H13NO3S). Available at: [Link]

-

ResearchGate. (n.d.). The pK a values of the sulfonamides investigated. Available at: [Link]

-

ResearchGate. (2019). Synthesis and Characterization of some new Heterocyclic compounds containing a Sulfonamide Moiety. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Available at: [Link]

-

ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Available at: [Link]

-

International Journal of Advanced Research. (2015). Design And Synthesis Of Some Novel Sulfonamide Derivatives As Potential Antimicrobial Agents. Available at: [Link]

-

MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Available at: [Link]

-

ResearchGate. (n.d.). The pK a values of the sulfonamides studied. Available at: [Link]

-

Iraqi Journal of Science. (2025). Design, Synthesis, and Antimicrobial Activity Evaluation of New Developed Compounds via Introducing of 3, 4-Dimethyl Maleimidyl Sulfonamide Moiety. Available at: [Link]

-

PubMed Central. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

-

ResearchGate. (2025). Physicochemical Investigation of Sulfonamide-Derived Compounds Interacting with Conventional Cationic Surfactants in Aqueous Media. Available at: [Link]

-

University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available at: [Link]

-

PubChem. (n.d.). 5,5-Dimethyl-1,3-dioxane-2-ethanol. Available at: [Link]

-

Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

-

American Elements. (n.d.). Alkanes. Available at: [Link]

Sources

- 1. paom.pl [paom.pl]

- 2. rjptonline.org [rjptonline.org]

- 3. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 5,5-dimethyloxolane-3-sulfonamide (C6H13NO3S) [pubchemlite.lcsb.uni.lu]

- 5. quora.com [quora.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Pharmacological Characterization of 5,5-Dimethyloxolane-3-sulfonamide (DD-3S)

Executive Summary & Rationale

5,5-Dimethyloxolane-3-sulfonamide (CAS: 1935017-89-2) is a small molecule pharmacophore featuring a tetrahydrofuran (oxolane) scaffold substituted with a primary sulfonamide moiety.[1]

Scientific Premise:

The primary sulfonamide group (

Scope of this Protocol: This guide outlines the critical path for characterizing the efficacy of this compound, moving from physicochemical validation to enzymatic inhibition and cellular electrophysiology.

Experimental Workflow Overview

The following decision tree illustrates the logical progression of experiments required to validate the compound's efficacy while minimizing resource wastage.

Figure 1: Critical path for the pharmacological characterization of 5,5-Dimethyloxolane-3-sulfonamide.

Phase 1: Physicochemical Preparation

Before efficacy testing, the compound must be solubilized correctly to prevent micro-precipitation, which causes false negatives in enzymatic assays.

Protocol A: Stock Solution Preparation

-

Weighing: Accurately weigh 5 mg of 5,5-Dimethyloxolane-3-sulfonamide.

-

Solvent: Dissolve in 100% anhydrous DMSO (Dimethyl sulfoxide) to achieve a 20 mM stock concentration .

-

Note: The oxolane ring is stable, but sulfonamides can degrade in moisture; store stock at -20°C with desiccant.

-

-

Working Solution: Dilute the stock 1:100 in Assay Buffer (see below) immediately prior to use to yield a 200 µM working solution (1% DMSO final).

Phase 2: Enzymatic Efficacy (Carbonic Anhydrase Inhibition)

The primary mechanism of action is the inhibition of Carbonic Anhydrase Isoform II (hCA II), a cytosolic enzyme dominant in glaucoma and epilepsy pathology. This protocol uses the p-Nitrophenyl Acetate (pNPA) Esterase Assay , a colorimetric gold standard.

Mechanism of Assay

CA catalyzes the hydrolysis of pNPA to p-Nitrophenol (yellow).[3][4] The sulfonamide binds the Zn²⁺ ion in the active site, blocking this hydrolysis.

Figure 2: Mechanism of the pNPA esterase competitive inhibition assay.

Detailed Protocol

Materials:

-

Recombinant hCA II enzyme (Sigma or equivalent).

-

Substrate: p-Nitrophenyl acetate (pNPA), 10 mM in Acetonitrile.

-

Buffer: 50 mM Tris-HCl, pH 7.6, 20 mM Na₂SO₄ (Sulfate prevents non-specific binding).

Step-by-Step:

-

Plate Setup: Use a clear, flat-bottom 96-well plate.

-

Enzyme Addition: Add 120 µL of Assay Buffer and 20 µL of hCA II enzyme (50 units/mL) to experimental wells.

-

Inhibitor Incubation: Add 20 µL of the test compound (dilution series: 0.1 nM to 10 µM).

-

Control 1: Vehicle (1% DMSO in buffer) – 100% Activity .

-

Control 2: Acetazolamide (1 µM) – Positive Inhibition Control .

-

Incubate: 15 minutes at 25°C to allow sulfonamide-Zinc equilibration.

-

-

Reaction Initiation: Add 40 µL of 3 mM pNPA solution (freshly prepared).

-

Measurement: Immediately read Absorbance at 405 nm in kinetic mode (every 15 seconds for 10 minutes).

Data Analysis:

Calculate the initial velocity (

Phase 3: Cellular Electrophysiology (Secondary Target)

Many sulfonamide anticonvulsants (e.g., Zonisamide) exhibit dual activity: CA inhibition and Voltage-Gated Sodium Channel (VGSC) blockade. This phase tests if 5,5-Dimethyloxolane-3-sulfonamide modulates NaV1.2 channels.

Protocol: Whole-Cell Patch Clamp

System: HEK293 cells stably expressing hNaV1.2.

Solutions:

-

Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).

-

Intracellular (Pipette): 130 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.3).

Step-by-Step:

-

Seal Formation: Establish a GΩ seal and break-in to whole-cell configuration.

-

Voltage Protocol: Hold membrane potential at -100 mV. Depolarize to -10 mV for 20 ms to elicit peak Na⁺ current.

-

Perfusion: Perfuse cells with extracellular solution containing 100 µM of the test compound.

-

Recording: Record current traces for 5 minutes.

-

Analysis: Measure the reduction in peak current amplitude compared to baseline.

Data Reporting Standards

To ensure reproducibility, data must be tabulated as follows:

| Parameter | Assay Type | Metric | Acceptance Criteria (Lead Candidate) |

| Potency | hCA II Enzymatic | ||

| Selectivity | hCA I vs hCA II | Ratio ( | |

| Solubility | Kinetic (PBS) | ||

| Efficacy | NaV1.2 Clamp | % Block @ 100µM |

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[5] Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

BenchChem. (2025).[3][4] Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols. BenchChem Application Library. Link (Source for pNPA methodology).

-

Carta, F., et al. (2014).[6] Sulfonamides and their isosters as carbonic anhydrase inhibitors.[2][5][6][7] Future Medicinal Chemistry, 6(10), 1149-1165.[6] Link

- Lipinski, C. A. (2004). Solubility in water and DMSO: issues and potential solutions. Pharmaceutical Science & Technology Today. (General reference for Phase 1).

Sources

- 1. chemical-label.com [chemical-label.com]

- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]

- 6. Sulfonamides and their isosters as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

Troubleshooting & Optimization

Improving the solubility of 5,5-Dimethyloxolane-3-sulfonamide for in vitro assays

Case ID: SOL-OXO-553 Subject: Improving the solubility of 5,5-Dimethyloxolane-3-sulfonamide for in vitro assays Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The "Crash Out" Phenomenon

You are likely encountering precipitation when transferring 5,5-Dimethyloxolane-3-sulfonamide from a DMSO stock solution into an aqueous assay buffer (e.g., PBS, DMEM). While the core oxolane (tetrahydrofuran) ring is moderately polar, the geminal dimethyl group at the C5 position increases lipophilicity, and the sulfonamide moiety (

This creates a high crystal lattice energy. When the solvent environment shifts from DMSO (aprotic, polar) to water (protic, polar), the compound favors re-crystallization over solvation, leading to the "solvent shift" precipitation. This guide provides a root-cause analysis and three validated protocols to resolve this.

Module 1: The DMSO Dilemma (Troubleshooting Stock Solutions)

Q: My compound precipitates immediately upon addition to the media. Why?

A: This is the Solvent Shift Effect . When a droplet of DMSO stock hits the aqueous buffer, the DMSO diffuses away faster than the compound can solubilize. This creates a local zone of supersaturation at the injection interface, forcing the compound to crash out as a solid precipitate.

Protocol A: Kinetic Solubility Optimization (The "Mixing" Fix)

Standard pipetting is often too slow to prevent nucleation. Use this high-energy mixing protocol.

-

Pre-warm Media: Ensure your assay buffer is at 37°C. Cold buffers decrease kinetic solubility.

-

Sub-surface Injection: Do not drip the DMSO stock onto the surface. Submerge the pipette tip into the center of the liquid volume.

-

Vortex-While-Dispensing:

-

Set a vortex mixer to low speed.

-

While the tube of media is vortexing, inject the DMSO stock slowly.

-